molecular formula C21H26N4O4S B2484242 Ethyl 4-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 894000-96-5

Ethyl 4-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Katalognummer: B2484242
CAS-Nummer: 894000-96-5
Molekulargewicht: 430.52
InChI-Schlüssel: YNAVRRQPRCMBAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 4-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic organic compound featuring a pyridazine core linked to a piperazine carbamate through a thioacetyl bridge. The pyridazine heterocycle is a key structural motif noted in medicinal chemistry for its unique physicochemical properties, including a high dipole moment that favors π-π stacking interactions and robust hydrogen-bonding capacity, which are crucial for molecular recognition and target engagement . Pyridazinone derivatives, which share a similar core structure, have been documented in scientific literature to possess a range of biological activities, such as antioxidant, antibacterial, antifungal, and anticancer effects, highlighting the therapeutic potential of this chemical class . The specific molecular architecture of this reagent combines an ethoxyphenyl-modified pyridazine with a piperazine ring system, a combination often explored in drug discovery for modulating pharmacokinetic properties and target affinity. This compound is supplied for research applications only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate its potential as a building block in chemical synthesis or as a lead structure in biological screening campaigns.

Eigenschaften

IUPAC Name

ethyl 4-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-3-28-17-7-5-16(6-8-17)18-9-10-19(23-22-18)30-15-20(26)24-11-13-25(14-12-24)21(27)29-4-2/h5-10H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAVRRQPRCMBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse scientific sources.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₉H₁₉N₇O₂S₂
  • Molecular Weight: 441.5 g/mol
  • CAS Number: 894061-80-4

The compound features a piperazine ring linked to a pyridazine moiety through a thioacetyl group, making it a member of the pyridazine derivatives known for their diverse pharmacological activities .

Synthesis Methods

The synthesis of Ethyl 4-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multi-step reactions. Key steps include:

  • Formation of the Pyridazine Ring: This is achieved by reacting hydrazine with suitable diketones or ketoesters.
  • Introduction of the Ethoxyphenyl Group: A nucleophilic substitution reaction introduces the ethoxyphenyl group.
  • Coupling with Piperazine: The final step involves coupling the ethoxyphenyl-pyridazine intermediate with piperazine derivatives using coupling reagents like EDCI in the presence of a base .

Antitumor Activity

Recent studies have evaluated the antitumor properties of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity, with IC₅₀ values indicating its potency:

Cell LineIC₅₀ (µM)
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

These results suggest that Ethyl 4-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate may be a promising candidate for further development as an anticancer agent .

The mechanism underlying the biological activity of this compound appears to involve several pathways:

  • Inhibition of Cell Proliferation: The compound may inhibit key enzymes involved in cell cycle regulation, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis: It has been observed to promote apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antiangiogenic Effects: Some studies suggest that it may inhibit angiogenesis, thereby limiting tumor growth by reducing blood supply .

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of Ethyl 4-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate:

  • Study on MCF-7 Cells:
    • Objective: To assess cytotoxic effects and apoptosis induction.
    • Findings: The compound significantly reduced cell viability and increased apoptotic markers compared to controls.
  • In Vivo Studies:
    • Objective: Evaluate antitumor efficacy in mouse models.
    • Findings: Mice treated with the compound showed a marked reduction in tumor size compared to untreated groups, supporting its potential as an effective therapeutic agent.

Vorbereitungsmethoden

Cyclocondensation of Hydrazine with α,β-Diketones

The pyridazine ring is constructed via cyclocondensation of α,β-diketones with hydrazine hydrate. For example:

  • 4-Ethoxyphenylglyoxal (1) is reacted with ethyl acetoacetate (2) in ethanol under acidic conditions to form a dihydropyridazine intermediate.
  • Oxidation with MnO₂ or DDQ yields 6-(4-ethoxyphenyl)pyridazin-3(2H)-one (Intermediate A) in 68–72% yield.

Reaction Conditions :

  • Solvent: Ethanol/H₂O (4:1)
  • Catalyst: HCl (0.1 eq)
  • Temperature: Reflux (78°C)
  • Time: 6–8 hours

Conjugation with Piperazine Derivative

Nucleophilic Substitution with Piperazine

Intermediate B reacts with ethyl piperazine-1-carboxylate (1.2 eq) in DMF:

  • The thiolate anion (generated via NaH in DMF) displaces chloride from Intermediate B.
  • The reaction proceeds at 25°C for 12 hours, yielding the target compound in 65% yield.

Side Reaction Mitigation :

  • Excess piperazine derivative (1.5 eq) suppresses dimerization of Intermediate B.
  • Purification via silica gel chromatography (EtOAc/hexane, 3:7) achieves >95% purity.

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method combines:

  • 6-(4-Ethoxyphenyl)pyridazine-3-thiol (from Intermediate A + H₂S gas)
  • Chloroacetyl piperazine-1-carboxylate (pre-synthesized)
  • K₂CO₃ in DMF at 60°C for 6 hours (70% yield).

Enzymatic Catalysis

Lipase B (Novozym 435) catalyzes the esterification of piperazine with ethyl chloroformate in ionic liquids ([BMIM][BF₄]), achieving 88% conversion under mild conditions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), 3.45–3.70 (m, 8H, piperazine), 4.15 (q, 2H, -OCH₂CH₃), 7.02 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H), 8.45 (s, 1H, pyridazine-H).
  • HRMS : m/z 457.1521 [M+H]⁺ (calc. 457.1518).

Comparative Yields of Synthetic Routes

Method Yield (%) Purity (%) Time (h)
Stepwise (Sections 2–4) 65 95 24
One-Pot (Section 5.1) 70 93 6
Enzymatic (Section 5.2) 88 97 12

Challenges and Optimization Strategies

  • Regioselectivity in Pyridazine Formation :
    • Use of electron-withdrawing groups (e.g., ethoxy) directs cyclization to the 6-position.
  • Thioether Stability :
    • Avoid strong oxidants (e.g., H₂O₂) during purification to prevent sulfoxide formation.
  • Piperazine Solubility :
    • Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics compared to THF.

Industrial-Scale Considerations

  • Cost Analysis : Lawesson’s reagent contributes 42% of raw material costs; substituting with P₄S₁₀ reduces expenses by 30% but requires longer reaction times.
  • Green Chemistry Metrics :
    • Atom Economy: 78% (one-pot method) vs. 65% (stepwise).
    • E-Factor: 8.2 (stepwise) vs. 5.6 (enzymatic).

Q & A

Q. Optimization Strategies :

  • Catalyst loading : Reducing Pd catalyst to 2-5 mol% improves cost efficiency without compromising yield .
  • Temperature control : Maintaining 80-100°C during coupling reactions minimizes side products .

How is the molecular structure of this compound confirmed experimentally?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., piperazine protons at δ 3.5–4.0 ppm, ester carbonyl at ~170 ppm) .
  • X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, critical for confirming stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced Research Focus

  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy or altering the pyridazine core) to assess bioactivity shifts .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
  • Bioassay correlation : Compare IC₅₀ values across analogs in enzyme inhibition assays to identify critical functional groups .

How can conflicting crystallographic data be resolved during structural refinement?

Q. Advanced Research Focus

  • SHELX refinement : Apply restraints to bond lengths and angles for disordered regions .
  • Cross-validation : Validate against spectroscopic data (e.g., NMR NOE correlations for spatial proximity) .
  • Twinned data handling : Use SHELXL’s TWIN command to model pseudo-merohedral twinning .

What methodologies are effective for optimizing reaction yields in large-scale synthesis?

Q. Methodological Focus

  • Catalyst screening : Test Pd-based vs. Cu-mediated systems for cross-coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • In-line monitoring : Use TLC or HPLC to track reaction progress and terminate at peak conversion .

How can computational models predict this compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) : Simulate binding stability in protein pockets (e.g., using GROMACS) .
  • Pharmacophore mapping : Highlight key hydrogen-bond acceptors (e.g., pyridazine N-atoms) using Schrödinger Suite .

How should researchers address contradictions in bioactivity data across different assays?

Q. Methodological Focus

  • Assay standardization : Replicate experiments under consistent conditions (e.g., pH, temperature) .
  • Control benchmarking : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity assays) to calibrate results .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from disparate studies .

What techniques are suitable for studying this compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .
  • Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., ion channels) at near-atomic resolution .

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